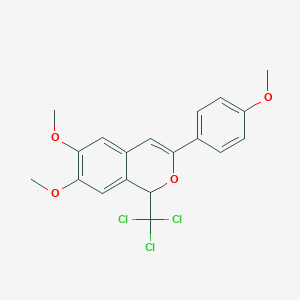![molecular formula C20H27N3O2S B5168666 N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-1-phenylmethanesulfonamide](/img/structure/B5168666.png)
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-1-phenylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-1-phenylmethanesulfonamide, commonly known as AZD-8055, is a small molecule inhibitor of mammalian target of rapamycin complex 1 (mTORC1) and mTORC2. It was first synthesized in 2008 by scientists at AstraZeneca and has since been studied extensively for its potential therapeutic applications in cancer, metabolic diseases, and neurological disorders.
作用机制
AZD-8055 inhibits the activity of N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-1-phenylmethanesulfonamide and mTORC2, two complexes that play critical roles in cell growth, proliferation, and survival. This compound regulates protein synthesis and cell growth in response to nutrient availability and growth factors, while mTORC2 regulates cell survival and cytoskeletal organization. By inhibiting the activity of this compound and mTORC2, AZD-8055 disrupts these critical cellular processes, leading to cell death or growth arrest.
Biochemical and Physiological Effects
AZD-8055 has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In cancer cells, it inhibits the activity of this compound and mTORC2, leading to decreased protein synthesis, cell growth, and proliferation. In skeletal muscle cells, it enhances glucose uptake and glycogen synthesis, leading to improved insulin sensitivity and glucose metabolism. In the brain, it enhances long-term potentiation, leading to improved cognitive function and memory.
实验室实验的优点和局限性
One advantage of using AZD-8055 in lab experiments is its high potency and specificity for N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-1-phenylmethanesulfonamide and mTORC2. This makes it a useful tool for studying the role of these complexes in various cellular processes. However, one limitation of using AZD-8055 is its potential off-target effects, as it may inhibit other kinases and signaling pathways in addition to this compound and mTORC2. Additionally, AZD-8055 may have different effects in different cell types and disease models, making it important to validate its effects in each experimental system.
未来方向
There are several future directions for the study of AZD-8055. One area of focus is the development of combination therapies for cancer treatment, as AZD-8055 has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Another area of focus is the development of AZD-8055 analogs with improved potency and specificity for N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-1-phenylmethanesulfonamide and mTORC2. Additionally, the effects of AZD-8055 on other signaling pathways and cellular processes should be further investigated to fully understand its potential therapeutic applications.
合成方法
The synthesis of AZD-8055 involves a multi-step process that begins with the reaction of 2-bromo-1-(4-methylphenyl)ethanone and 2-(1-azocanyl)pyridine to form the intermediate 2-(1-azocanyl)-1-(4-methylphenyl)ethanone. This intermediate is then reacted with sodium methanesulfinate to yield the final product, N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-1-phenylmethanesulfonamide. The synthesis of AZD-8055 has been optimized for high yield and purity, making it suitable for use in scientific research.
科学研究应用
AZD-8055 has been extensively studied for its potential therapeutic applications in cancer, metabolic diseases, and neurological disorders. In cancer research, AZD-8055 has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy for cancer treatment.
In metabolic disease research, AZD-8055 has been studied for its potential to improve insulin sensitivity and glucose metabolism. It has been shown to enhance glucose uptake and glycogen synthesis in skeletal muscle cells, suggesting that it may be a useful therapeutic agent for the treatment of type 2 diabetes.
In neurological disorder research, AZD-8055 has been studied for its potential to improve cognitive function and memory. It has been shown to enhance long-term potentiation, a process that is critical for learning and memory, in the hippocampus of mice. This suggests that AZD-8055 may be a useful therapeutic agent for the treatment of Alzheimer's disease and other cognitive disorders.
属性
IUPAC Name |
N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c24-26(25,17-18-10-5-4-6-11-18)22-16-19-12-9-13-21-20(19)23-14-7-2-1-3-8-15-23/h4-6,9-13,22H,1-3,7-8,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYJYDYDZDXKBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C2=C(C=CC=N2)CNS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-benzoyl-2,6-bis(3,4-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5168587.png)
![1-cyclohexyl-N-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5168597.png)
![5-(3-methoxyphenyl)-N-(2-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5168599.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-phenylglycinamide](/img/structure/B5168617.png)
![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-2-pyridinamine](/img/structure/B5168621.png)
![2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5168625.png)


![N-benzyl-1-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5168645.png)
![tert-butyl[2-(2,4,6-trichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B5168659.png)
![2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5168675.png)
![ethyl 4-[3-(4-ethylphenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B5168678.png)
![N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5168679.png)
![4-{(2-chlorophenyl)[1-(3,4-dimethylphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methyl}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5168683.png)
